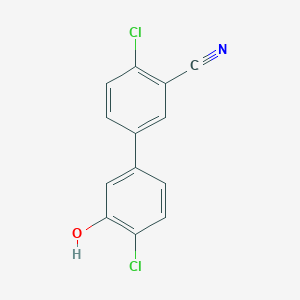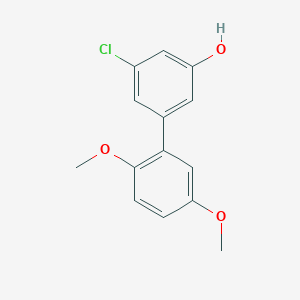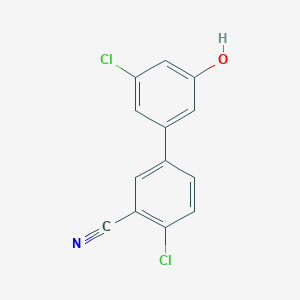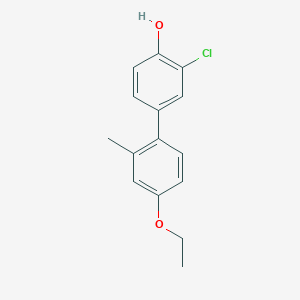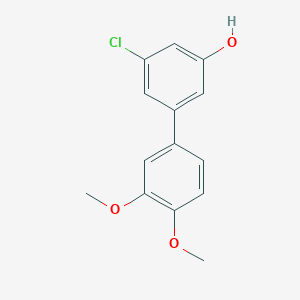
3-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% (3C5E4T-95) is a chemical compound used in scientific research applications. It is a white solid that is soluble in organic solvents. 3C5E4T-95 has been used in numerous studies to better understand the biochemical and physiological effects of this compound.
科学研究应用
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been used in numerous scientific research applications. It has been used to study the effects of various compounds on the biochemical and physiological processes in cells and organisms. It has also been used to study the effects of various drugs on the body, as well as the effects of various environmental pollutants on health. 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has also been used to study the structure and function of proteins and enzymes, as well as the effects of various compounds on the structure and function of proteins and enzymes.
作用机制
The mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% is not fully understood. However, it is believed that 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% acts by binding to specific proteins and enzymes. This binding then alters the structure and function of the proteins and enzymes, which in turn alters the biochemical and physiological processes in cells and organisms.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the expression of genes, alter the structure and function of proteins and enzymes, and modulate the activity of various pathways in cells and organisms. It has also been shown to affect the metabolism of various compounds, as well as the production of various hormones and neurotransmitters.
实验室实验的优点和局限性
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, making it suitable for long-term storage. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% also has several limitations. It is not a very soluble compound, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to use in experiments that require long-term exposure to light or heat.
未来方向
There are several potential future directions for research involving 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. One potential direction is to further investigate the biochemical and physiological effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. Another potential direction is to investigate the mechanism of action of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in more detail. Additionally, further research could be done to investigate the effects of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% on various diseases and conditions. Finally, further research could be done to investigate the potential applications of 3-Chloro-5-(4-ethylthiophenyl)phenol, 95% in various industries, such as the pharmaceutical and food industries.
合成方法
3-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-ethylthiophenol with chloroacetic acid to form the chloroacetyl derivative. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 50-60°C. The second step involves the reaction of the chloroacetyl derivative with sodium hydroxide to form 3-Chloro-5-(4-ethylthiophenyl)phenol, 95%. This reaction is carried out in a solvent such as methanol or ethanol at a temperature of 0-5°C.
属性
IUPAC Name |
3-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCQPUSOBRMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-ethylthiophenyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

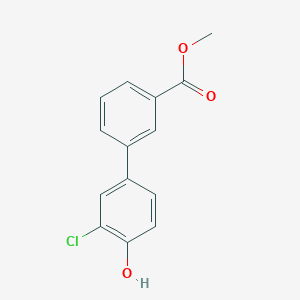
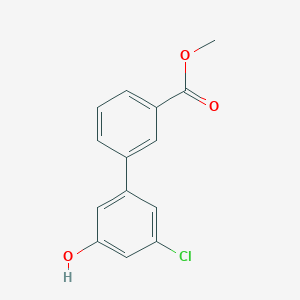
![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
